{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone
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Overview
Description
{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol . This compound is known for its unique structure, which allows it to be used in various scientific research applications, including drug development, material synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone typically involves the reaction of 4-isopropylbenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(4-isopropylbenzyl)oxy]benzaldehyde. This intermediate is then reacted with morpholine and a suitable base, such as potassium carbonate, under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholino derivatives.
Scientific Research Applications
{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone is a versatile compound used in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of {4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Methylbenzyl)oxy]phenyl}(morpholino)methanone
- {4-[(4-Ethylbenzyl)oxy]phenyl}(morpholino)methanone
- {4-[(4-Propylbenzyl)oxy]phenyl}(morpholino)methanone
Uniqueness
{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone stands out due to its specific structural features, such as the isopropyl group, which may confer unique chemical and biological properties. This uniqueness can result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
morpholin-4-yl-[4-[(4-propan-2-ylphenyl)methoxy]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16(2)18-5-3-17(4-6-18)15-25-20-9-7-19(8-10-20)21(23)22-11-13-24-14-12-22/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAAFAHDVIZLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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